(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone
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Overview
Description
The compound (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone is a complex organic molecule that features multiple functional groups, including an imidazole ring, a pyridazine ring, a piperazine ring, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Synthesis of the pyridazine ring: This can be synthesized by the reaction of hydrazine with a diketone.
Coupling of the imidazole and pyridazine rings: This step involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired linkage.
Introduction of the piperazine ring: This can be done through nucleophilic substitution reactions.
Attachment of the tolyl group: This step can be achieved through Friedel-Crafts acylation using toluene and an acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(m-tolyl)methanone
- (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(p-tolyl)methanone
- (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(phenyl)methanone
Uniqueness
The uniqueness of (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the o-tolyl group, in particular, may confer unique steric and electronic properties compared to its m-tolyl and p-tolyl analogs.
Properties
IUPAC Name |
[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-(2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-15-4-2-3-5-16(15)19(26)24-12-10-23(11-13-24)17-6-7-18(22-21-17)25-9-8-20-14-25/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLHWQHDZJPOPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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